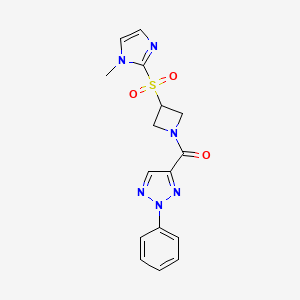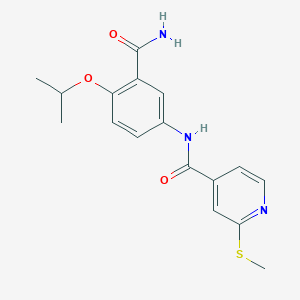
N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide, commonly known as CMSP, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMSP is a pyridine-based compound that has been synthesized through a multi-step process involving various chemical reactions. In
科学的研究の応用
CMSP has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. CMSP has also been shown to have a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, CMSP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of CMSP is not fully understood. However, it has been suggested that CMSP exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of different diseases. For example, CMSP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. CMSP has also been found to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that play a role in the progression of cancer.
Biochemical and Physiological Effects:
CMSP has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CMSP has also been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, CMSP has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
実験室実験の利点と制限
One of the main advantages of using CMSP in lab experiments is its wide range of therapeutic applications. CMSP has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Another advantage of using CMSP is its relatively low toxicity, making it a safe compound to work with. However, one of the limitations of using CMSP in lab experiments is its complex synthesis method, which can be time-consuming and costly.
将来の方向性
There are several future directions for the study of CMSP. One area of research is the development of more efficient and cost-effective synthesis methods for CMSP. Another area of research is the investigation of the potential use of CMSP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of CMSP and to identify its potential side effects.
Conclusion:
In conclusion, CMSP is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMSP possesses antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Its wide range of therapeutic applications and relatively low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of CMSP and to identify its potential side effects.
合成法
The synthesis of CMSP involves a multi-step process that begins with the reaction of 2-methylsulfanylpyridine with 4-chloro-3-nitrobenzoic acid to yield 4-(2-methylsulfanylpyridin-4-ylamino)-3-nitrobenzoic acid. This intermediate compound is then reacted with propionyl chloride to form N-(3-nitro-4-propan-2-yloxyphenyl)-4-(2-methylsulfanylpyridin-4-ylamino)-3-nitrobenzamide. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of palladium on carbon, followed by the reaction with ammonium carbonate to yield CMSP.
特性
IUPAC Name |
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10(2)23-14-5-4-12(9-13(14)16(18)21)20-17(22)11-6-7-19-15(8-11)24-3/h4-10H,1-3H3,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPQKITEBYQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)SC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

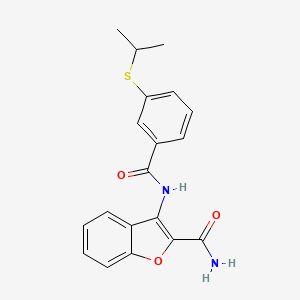

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B2566447.png)
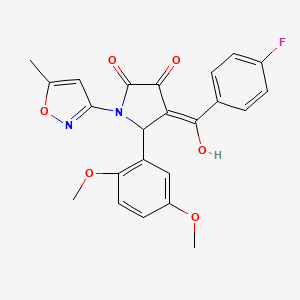
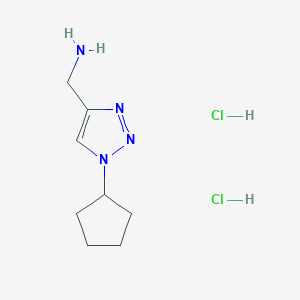
![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)
![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
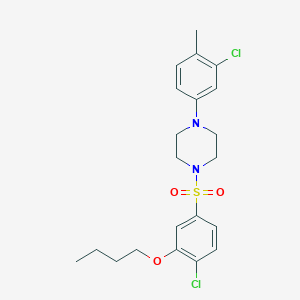
![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)

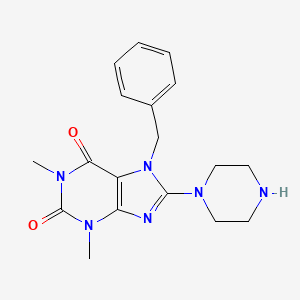
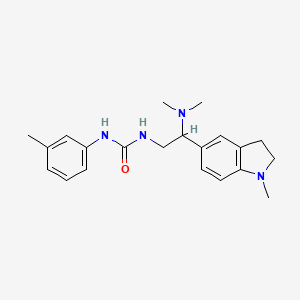
![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)
